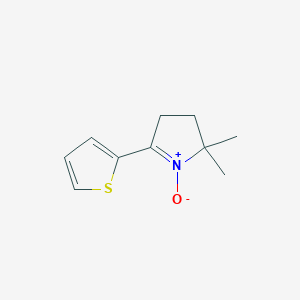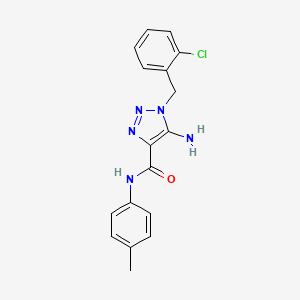
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), an enzyme that plays a crucial role in the maintenance of long-term memory.
Mécanisme D'action
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide selectively inhibits PKMζ by binding to its ATP-binding site. PKMζ is a persistently active kinase that is involved in the maintenance of long-term memory. By inhibiting PKMζ, this compound disrupts the consolidation and reconsolidation of long-term memory.
Biochemical and Physiological Effects:
This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This suggests that PKMζ plays a critical role in the maintenance of long-term memory. In addition, this compound has been shown to have anxiolytic effects in animal models, suggesting that PKMζ may also be involved in anxiety-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for PKMζ. This allows researchers to study the specific role of PKMζ in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other PKMζ inhibitors. This may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective PKMζ inhibitors. This would allow researchers to study the role of PKMζ in more detail. Another area of research is the use of this compound in the treatment of various memory disorders, such as Alzheimer's disease. Finally, the role of PKMζ in other biological processes, such as anxiety-related behaviors, is an area of research that requires further investigation.
Méthodes De Synthèse
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a method called solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and small proteins. In this method, the peptide chain is synthesized on a solid support, and each amino acid is added one by one until the desired peptide is obtained. This compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves the use of Fmoc-protected amino acids.
Applications De Recherche Scientifique
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively used in scientific research for its ability to selectively inhibit PKMζ. PKMζ is an atypical protein kinase that is involved in the maintenance of long-term memory. This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This makes this compound a valuable tool for studying the molecular mechanisms of memory formation and storage.
Propriétés
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-8-4-7-15-13(18)12-11(14)9-17(16-12)10-5-2-3-6-10/h9-10H,2-8,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCHWWFJEFMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)


![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)
![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)
![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)